alpha-Lactosyl fluoride

Description

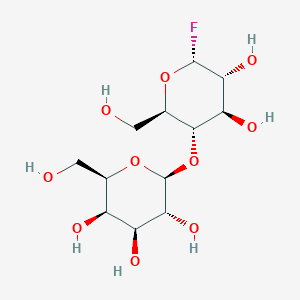

Alpha-Lactosyl fluoride (α-LF) is a fluorinated derivative of lactose, where the anomeric hydroxyl group is replaced by a fluorine atom in the α-configuration. This compound serves as a critical substrate or inhibitor in glycosidase enzyme studies due to its structural mimicry of natural glycosides . Its stability under physiological conditions and resistance to hydrolysis make it valuable for probing enzyme mechanisms and designing therapeutic agents targeting carbohydrate-processing enzymes. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), widely used for fluorinated compounds like per-/polyfluoroalkyl substances (PFAS), are also applicable to α-LF characterization .

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21FO10/c13-11-8(19)7(18)10(4(2-15)21-11)23-12-9(20)6(17)5(16)3(1-14)22-12/h3-12,14-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJMJSVSVMGORJ-XLOQQCSPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)F)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)F)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21FO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Lactosyl fluoride can be synthesized through several methods. One common approach involves the reaction of lactose with hydrogen fluoride in the presence of a catalyst . This reaction typically requires controlled conditions, including low temperatures and anhydrous environments, to prevent the decomposition of the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Lactosyl fluoride undergoes various chemical reactions, including nucleophilic substitution, hydrolysis, and glycosylation .

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of the fluorine atom with a nucleophile, such as an alcohol or amine, under mild conditions.

Hydrolysis: this compound can be hydrolyzed to produce lactose and hydrogen fluoride in the presence of water and an acid catalyst.

Major Products Formed:

Lactose: Formed through hydrolysis.

Glycosides: Formed through glycosylation reactions with different acceptors.

Scientific Research Applications

Alpha-Lactosyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: It serves as a substrate for studying the activity of glycosidases and glycosyltransferases.

Medicine: It is utilized in the development of glycosylated drugs and diagnostic agents.

Industry: this compound is employed in the production of functional foods and nutraceuticals.

Mechanism of Action

The mechanism of action of alpha-Lactosyl fluoride involves its role as a glycosyl donor in glycosylation reactions. The fluorine atom enhances the compound’s reactivity, allowing it to form glycosidic bonds with various acceptors. This process is facilitated by glycosyltransferases or chemical catalysts, which help in the transfer of the glycosyl group to the acceptor molecule .

Comparison with Similar Compounds

Critical Data Gaps :

- Long-term stability of α-LF in enzymatic assays requires further validation.

Biological Activity

Alpha-Lactosyl fluoride (α-LacF) is a fluorinated carbohydrate derivative that has garnered attention for its biological activity, particularly in the context of glycosidase enzyme inhibition. This article provides a comprehensive overview of the biological activity of α-LacF, including its mechanism of action, biochemical pathways, pharmacokinetics, and applications in research and industry.

- Chemical Formula : C₁₂H₂₁FO₁₀

- Molecular Weight : 290.29 g/mol

- Structure : α-LacF is derived from lactose and contains a fluorine atom that enhances its reactivity and stability compared to non-fluorinated counterparts.

This compound primarily acts as a kinetic inhibitor of glycosidase enzymes. Glycosidases are crucial for the hydrolysis of glycosidic bonds in complex carbohydrates. By inhibiting these enzymes, α-LacF disrupts normal carbohydrate metabolism, which can have significant downstream effects on various biological processes.

Target Enzymes

- Glycosidases : Enzymes that catalyze the hydrolysis of glycosidic bonds.

- Glycosyltransferases : Enzymes involved in the transfer of sugar moieties to acceptor molecules.

Biochemical Pathways

The inhibition of glycosidases by α-LacF affects several biochemical pathways:

- Disruption of carbohydrate metabolism.

- Altered synthesis of glycolipids, such as lyso-G M3.

This compound has been shown to impact metabolic pathways involving glycolipid synthesis, suggesting it plays a role in cellular signaling and membrane dynamics.

Pharmacokinetics

The pharmacokinetic profile of α-LacF is characterized by:

- High Electronegativity : The presence of fluorine increases its potency and selectivity.

- Metabolic Stability : The fluorinated structure enhances resistance to enzymatic degradation.

Research Applications

This compound has a broad range of applications in scientific research:

| Application Area | Description |

|---|---|

| Chemistry | Serves as a building block for synthesizing complex carbohydrates and glycoconjugates. |

| Biology | Used as a substrate for studying glycosidase and glycosyltransferase activity. |

| Medicine | Aids in developing glycosylated drugs and diagnostic agents. |

| Industry | Employed in producing functional foods and nutraceuticals. |

Case Studies and Research Findings

- Glycosylation Studies :

- Synthesis Techniques :

- Comparative Bioavailability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.